molecular formula C10H14N2O2 B1585774 Ethyl 3-amino-4-(methylamino)benzoate CAS No. 66315-23-9

Ethyl 3-amino-4-(methylamino)benzoate

Cat. No. B1585774
CAS RN: 66315-23-9
M. Wt: 194.23 g/mol
InChI Key: ZPJHHBPBCFRECW-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-(methylamino)benzoate is a benzoate ester that is ethyl benzoate substituted by a dimethylamino group at position 4 . It is a hydrophilic polymer, which can also be used as a derivative of 4-aminobenzoate .


Synthesis Analysis

A new heterocyclic compound ethyl 3- (3-amino-4- (methylamino)-N- (pyridin-2-yl)benzamido)propanoate was designed using 4- (methylamino)-3-nitrobenzoic acid as a starting material. It was successfully obtained via a multiple synthesis route and finally characterized by IR, 1 H NMR, and single crystal X-ray crystallography .


Molecular Structure Analysis

The empirical formula of Ethyl 3-amino-4-(methylamino)benzoate is C10H14N2O2. Its molecular weight is 194.23 .


Physical And Chemical Properties Analysis

Ethyl 3-amino-4-(methylamino)benzoate is a solid substance . Its melting point ranges from 81 to 85 degrees Celsius .

Scientific Research Applications

Synthesis Technology and Stability

  • Ethyl 3-amino-4-(methylamino)benzoate can be synthesized using a hydrazine hydrate reduction method. This process is noted for its simplicity, high yield, and suitability for industrial production (Qiao-yun, 2012).

Structural and Molecular Studies

  • Research on substituted 4-pyrazolylbenzoates, which includes molecules similar to ethyl 3-amino-4-(methylamino)benzoate, reveals complex hydrogen-bonded supramolecular structures. These studies are important for understanding the chemical properties and potential applications of these compounds (Portilla et al., 2007).

Anti-Cancer Properties

  • A derivative of ethyl 3-amino-4-(methylamino)benzoate has been examined for its anti-gastric cancer activity. This highlights its potential use in developing treatments for specific types of cancer (Liu et al., 2019).

Optical and Nonlinear Properties

  • Schiff base compounds derived from ethyl 4-amino benzoate (a related compound) have been studied for their optical nonlinear properties. These properties are significant for applications in optical limiting and laser technologies (Abdullmajed et al., 2021).

Antibacterial and Antifungal Activities

  • Certain quinazoline derivatives, synthesized using compounds related to ethyl 3-amino-4-(methylamino)benzoate, have been explored for their antibacterial and antifungal properties. This suggests potential applications in antimicrobial drug development (Desai et al., 2007).

Drug Synthesis

  • Ethyl 3-amino-4-(methylamino)benzoate derivatives have been used in the synthesis of drugs like Dabigatran Etexilate and Nilotinib, showcasing its role in pharmaceutical manufacturing (Cong-zhan, 2009), (Huansheng, 2013).

Platinum(II) Complexes in Cancer Therapy

  • Fluorescent platinum(II) complexes involving derivatives of ethyl 3-amino-4-(methylamino)benzoate have been developed for potential use in cancer therapy, highlighting its role in novel cancer treatment approaches (Walther et al., 2018).

Safety And Hazards

Ethyl 3-amino-4-(methylamino)benzoate is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

ethyl 3-amino-4-(methylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-14-10(13)7-4-5-9(12-2)8(11)6-7/h4-6,12H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJHHBPBCFRECW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384958
Record name ethyl 3-amino-4-(methylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-4-(methylamino)benzoate

CAS RN

66315-23-9
Record name ethyl 3-amino-4-(methylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-amino-4-(methylamino)benzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Ethyl 4-methylamino-3-nitrobenzoate (6.80 g, 30.3 mmol) prepared in the Step 1-1-2 was dissolved in methanol (200 ml), and palladium 5% on carbon (1.10 g) was added to the solution. The mixture was stirred under a hydrogen flow at a room temperature overnight. The mixture was filtered, and the filtrate was concentrated to give the title compound (4.85 g, 82%) as a light-brown powder.
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AC Taki, JJ Byrne, PR Boag, A Jabbar, RB Gasser - Molecules, 2021 - mdpi.com
In the present study, we established a practical and cost-effective high throughput screening assay, which relies on the measurement of the motility of Caenorhabditis elegans by …
Number of citations: 9 www.mdpi.com
W Chen, J Su, Y Liu, T Gao, X Ji, H Li… - Current Drug …, 2023 - ingentaconnect.com
Introduction: Crocin is one of the main components of Crocus sativus L. and can alleviate oxidative stress and inflammation in diabetic nephropathy (DN). However, the specific …
Number of citations: 3 www.ingentaconnect.com

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